molecular formula C18H13Cl2N3O B2682681 N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 344934-51-6

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No. B2682681
CAS RN: 344934-51-6
M. Wt: 358.22
InChI Key: FWTOQJJSPIKPMP-MTJSOVHGSA-N
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Description

“N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide” is a chemical compound with the CAS Number: 344934-51-6 . It has a linear formula of C18H13Cl2N3O . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13- . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.22 . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and reactivity.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Thomas et al. (2016) discusses the synthesis and pharmacological activity of N'-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their potential as antidepressant and nootropic agents. These compounds exhibited dose-dependent antidepressant and nootropic activities, highlighting their potential as central nervous system active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Dinuclear Lanthanoid(III) Dithiocarbamato Complexes

Yakubu et al. (2019) used a similar compound in the synthesis of dinuclear lanthanoid(III) dithiocarbamato complexes. These complexes were analyzed for their crystal structures and spectroscopic properties, demonstrating the utility of such compounds in inorganic chemistry and materials science (Yakubu, Suzuki, & Kita, 2019).

Heterocyclic Systems Synthesis and Antiviral Activity

Hashem et al. (2007) explored the conversion of furanones bearing a pyrazolyl group into various heterocyclic systems, which included compounds structurally related to N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide. These compounds showed promising antiviral activities (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Antimycobacterial Agents

Biava et al. (2008) reported the synthesis and biological evaluation of derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, including compounds related to the query compound, for their activity against Mycobacterium tuberculosis. These derivatives demonstrated significant antimycobacterial activity (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).

Structural Characterization and Theoretical Studies

Babu et al. (2014) conducted a study on the structural characterization of a similar compound, (E)-N′-((Pyridin-2-yl)methylene)benzohydrazide, through X-ray diffraction, FT-IR, FT-Raman, and DFT methods. This study is significant in the field of molecular structure analysis (Babu, Subashchandrabose, Padusha, Saleem, Manivannan, & Erdoğdu, 2014).

Molecular Docking Studies

Arjun et al. (2020) utilized benzohydrazide derivatives, related to the compound , in molecular docking studies to explore their potential as inhibitors of prostate cancer. This research demonstrates the application of such compounds in cancer research and drug development (Arjun, Rajan, Ramakrishnan, Ramanathan, Bhattacharjee, & Kabilan, 2020).

Anticonvulsant Properties

Obniska et al. (2005) studied the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, which are structurally similar to the compound . The research provided insights into the development of new anticonvulsant drugs (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O/c19-14-8-7-13(16(20)11-14)12-21-22-18(24)15-5-1-2-6-17(15)23-9-3-4-10-23/h1-12H,(H,22,24)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTOQJJSPIKPMP-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

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